molecular formula C18H25NO4 B1607713 (R)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 959576-63-7

(R)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1607713
M. Wt: 319.4 g/mol
InChI Key: ZIGTYSBIVWDRDS-GOSISDBHSA-N
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Description

(R)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid, abbreviated as (R)-TBCP, is a chiral pyrrolidine derivative used as an important building block in organic synthesis. It is an important chiral reagent used in asymmetric synthesis and is widely used in the pharmaceutical industry for the development of new drugs. It has been found to be an effective catalyst in the synthesis of complex molecules.

Scientific Research Applications

Synthesis and Structural Analysis

N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline research highlights the pyrrolidine ring's envelope conformation and its interactions in crystal formation, showcasing the compound's utility in studying molecular arrangements and interactions (Rajalakshmi et al., 2013).

Catalysis and Asymmetric Synthesis

Research into asymmetric synthesis of unsaturated β-amino acid derivatives using lithium (α-methylbenzyl)allylamide demonstrates the compound's role in synthesizing biologically active molecules, highlighting its importance in medicinal chemistry (Davies et al., 1997).

Material Science

Studies on aromatic polyamides based on derivatives related to tert-butylhydroquinone explore the synthesis and properties of new polymers, contributing to the development of materials with specific thermal and solubility characteristics (Chin‐Ping Yang et al., 1999).

Bioconjugation and Drug Development

Functionalized ruthenium(II) polypyridyl complexes research includes photoinduced CO-release studies, indicating potential applications in developing drug delivery systems and therapeutic agents, showcasing the compound's relevance in bioorganic chemistry and pharmacology (Bischof et al., 2013).

Environmental and Extraction Studies

Investigations into the extraction of pyridine-3-carboxylic acid using 1-Dioctylphosphoryloctane (TOPO) examine the compound's efficiency in separating biochemical compounds, providing insights into its application in biochemical engineering and environmental science (Kumar & Babu, 2009).

properties

IUPAC Name

(2R)-2-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13-7-5-8-14(11-13)12-18(15(20)21)9-6-10-19(18)16(22)23-17(2,3)4/h5,7-8,11H,6,9-10,12H2,1-4H3,(H,20,21)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGTYSBIVWDRDS-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375959
Record name (R)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid

CAS RN

959576-63-7
Record name 1-(1,1-Dimethylethyl) (2R)-2-[(3-methylphenyl)methyl]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959576-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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